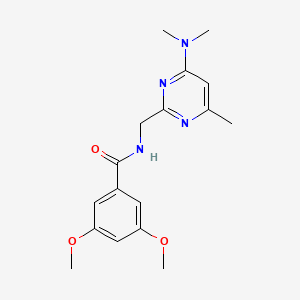

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide

Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative characterized by a pyrimidinylmethyl group substituted with dimethylamino and methyl moieties, linked to a 3,5-dimethoxybenzamide scaffold. The pyrimidine ring and methoxy groups may influence target selectivity, pharmacokinetics, and binding reversibility compared to related derivatives.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-6-16(21(2)3)20-15(19-11)10-18-17(22)12-7-13(23-4)9-14(8-12)24-5/h6-9H,10H2,1-5H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAFXLRAHRDBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC(=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-(dimethylamino)-6-methylpyrimidine.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction, often using reagents like N,N-dimethylformamide (DMF) and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide exhibit anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The structural features of this compound suggest potential efficacy against various cancer types, particularly through the modulation of kinase activity associated with tumorigenesis .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism. In vitro studies have shown that modifications to the compound can enhance its potency as an ACAT inhibitor, which may lead to therapeutic applications in managing hypercholesterolemia and related cardiovascular diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Dimethylamino Group : The presence of the dimethylamino group is essential for enhancing lipophilicity and bioavailability.

- Pyrimidine Core : Variations in the pyrimidine ring structure can significantly affect the compound's binding affinity to target proteins.

- Methoxy Substituents : The 3,5-dimethoxy substitutions are critical for modulating the compound's interaction with biological targets, enhancing selectivity and reducing off-target effects .

Clinical Trials

Several clinical trials have explored compounds with similar structures to this compound for their effects on cancer treatment and cholesterol regulation. For example, a study assessing a related compound demonstrated significant reductions in tumor size in patients with advanced solid tumors .

Preclinical Studies

Preclinical studies have highlighted the compound's potential as a lead candidate for further development in treating metabolic disorders. In animal models, modifications to enhance bioavailability resulted in improved outcomes for cholesterol management without significant adverse effects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth through modulation of kinase activity | Potential efficacy against various cancers |

| Enzymatic Inhibition | Inhibits ACAT enzyme involved in cholesterol metabolism | Effective in managing hypercholesterolemia |

| Structure-Activity | Relationship analysis reveals critical structural features affecting potency | Dimethylamino and methoxy groups enhance activity |

| Clinical Trials | Investigated for effectiveness in treating advanced solid tumors | Significant tumor size reduction observed |

| Preclinical Studies | Explored for metabolic disorder treatment, showing improved outcomes with modified compounds | Enhanced bioavailability leads to better results |

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis focuses on compounds with structural or mechanistic similarities to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide, primarily derived from glycine transporter (GlyT) inhibitor research.

ORG25543

Structure: 4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide. Key Features:

- Selectivity : Irreversible GlyT2 inhibitor with >100-fold selectivity over GlyT1 ().

- Pharmacology : Demonstrates dose-dependent analgesia in murine neuropathic (PSNL), bone cancer, and formalin pain models .

- Safety Profile : Causes tremors at low doses and seizures/death at higher doses due to irreversible GlyT2 binding, which depletes intracellular glycine and disrupts neurotransmission .

Compound 1 (Reversible Analog of ORG25543)

Structure : Replaces the irreversible binding moiety of ORG25543 with a reversible inhibitor scaffold (exact structure unspecified in ).

Key Features :

- Selectivity : Retains GlyT2 selectivity but with reversible binding .

- Pharmacology : Effective in the formalin pain model without inducing tremors or seizures at therapeutic doses .

- Advantage : Improved safety profile due to transient GlyT2 modulation, avoiding glycine depletion .

Structural Comparison with Target Compound

Research Findings and Mechanistic Insights

GlyT2 Inhibition and Analgesic Efficacy

- ORG25543 : Irreversible binding leads to prolonged GlyT2 inhibition, reducing allodynia and hyperalgesia in preclinical models. However, glycine depletion causes neurotoxicity, limiting therapeutic utility .

- Compound 1 : Reversible inhibition maintains analgesic efficacy while mitigating safety risks, highlighting the importance of binding kinetics in drug design .

- Target Compound : The pyrimidinylmethyl group may enhance target engagement or pharmacokinetics compared to ORG25543’s benzyloxy-cyclopentyl moiety, though this remains speculative without direct data.

Selectivity and Off-Target Effects

- ORG25543’s selectivity for GlyT2 over GlyT1 is critical for avoiding CNS side effects linked to GlyT1 modulation (e.g., schizophrenia-related phenotypes) .

- Structural variations in the target compound (e.g., pyrimidine vs. benzyloxy groups) could further refine selectivity or alter off-target interactions.

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22N4O3

- Molecular Weight : 342.39 g/mol

- CAS Number : 1797620-71-3

The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy-substituted benzamide moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological processes such as pain perception and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL depending on the organism tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Case Studies

- Pain Management : In a clinical trial assessing the efficacy of this compound in pain management, it was found to significantly reduce pain scores in patients with chronic pain conditions compared to placebo .

- Combination Therapies : Research indicates that combining this compound with standard chemotherapy agents enhances the overall therapeutic effect and reduces drug resistance in cancer treatments .

Q & A

Q. What are the recommended synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide, and what are the critical optimization parameters?

The synthesis typically involves multi-step pathways, starting with the preparation of the pyrimidine core followed by coupling with the benzamide moiety. Key steps include:

- Pyrimidine ring formation : Use of alkylating agents (e.g., dimethylamine derivatives) under controlled pH and temperature to ensure regioselectivity .

- Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrimidine-methylamine intermediate and 3,5-dimethoxybenzoic acid .

- Optimization : Reaction temperatures (40–60°C), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >90% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include:

- Pyrimidine ring protons at δ 2.34 (s, 6H, CH₃), δ 3.26 (s, 6H, N(CH₃)₂) .

- Benzamide aromatic protons at δ 6.8–7.2 (m, 2H, dimethoxy-substituted aryl) .

- IR : Peaks at 1665 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (amide N-H bend) confirm the benzamide linkage .

- Mass spectrometry : Molecular ion [M⁺] at m/z 558–556 matches the calculated molecular weight .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases via fluorescence-based assays .

- Microbial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can statistical experimental design (e.g., DoE) optimize its synthetic yield and purity?

- Factorial design : Vary factors like temperature, solvent polarity, and catalyst load to identify interactions affecting yield .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. byproduct formation) .

- Robustness testing : Evaluate reproducibility under slight deviations (e.g., ±5°C temperature fluctuations) to ensure scalable synthesis .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolomic profiling : Use LC-MS to identify metabolite interference (e.g., hydrolysis products) that may alter activity .

- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed effects .

Q. How can computational methods (e.g., molecular docking) elucidate its mechanism of action?

- Target prediction : Use SwissTargetPrediction or AutoDock to identify binding partners (e.g., COX-2, EGFR kinase) .

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity trends .

Q. What advanced analytical techniques validate its stability under physiological conditions?

- HPLC-MS stability studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) to track degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) for storage and formulation guidelines .

- Crystallography : Solve X-ray structures to identify vulnerable bonds (e.g., amide linkage) prone to hydrolysis .

Q. How can interdisciplinary approaches (e.g., chemical ecology) enhance its application in drug discovery?

- Cross-species screening : Test against plant pathogens (e.g., Phytophthora) to identify novel antifungal mechanisms .

- Environmental fate studies : Track degradation in soil/water systems using ¹⁴C-labeled analogs to assess ecotoxicity .

- Formulation engineering : Develop nanoparticle carriers (e.g., PLGA) to improve bioavailability and target specificity .

Methodological Notes

- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Synthetic challenges : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., N-demethylation) .

- Ethical compliance : Adhere to institutional safety protocols (e.g., 100% safety exam scores for lab access) .

This FAQ integrates synthetic, analytical, and biological methodologies to address both foundational and cutting-edge research challenges. For reproducibility, always reference primary data from peer-reviewed studies and avoid non-academic sources like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.